molecular formula C9H10N2O B1397961 6-Methoxy-1-methyl-1H-indazole CAS No. 1236127-55-1

6-Methoxy-1-methyl-1H-indazole

Cat. No. B1397961
CAS RN: 1236127-55-1
M. Wt: 162.19 g/mol
InChI Key: QJICJVRIGIYQJU-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-indazole is a chemical compound with the CAS Number 1236127-55-1 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of indazole derivatives involves various methods including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-methyl-1H-indazole is represented by the InChI code 1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The chemical reactions involving indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

6-Methoxy-1-methyl-1H-indazole is a solid substance that should be stored sealed in a dry room at room temperature .

Scientific Research Applications

Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial activities. For instance, certain indazole derivatives have shown moderate-to-high activity against bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . While this study does not specifically mention “6-Methoxy-1-methyl-1H-indazole”, it is possible that this compound could also be explored for its potential antimicrobial properties.

Synthesis Strategies

Recent synthetic approaches to indazoles have been a topic of interest in chemical research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis of indazoles . These methods could be applicable to the synthesis of “6-Methoxy-1-methyl-1H-indazole” and exploring its unique properties.

Inhibitory Activity Against FGFR1

Indazole-containing compounds have been evaluated for their inhibitory activity against FGFR1 (Fibroblast Growth Factor Receptor 1). A derivative of indazole exhibited promising FGFR1 inhibition and modest anti-proliferative activity . “6-Methoxy-1-methyl-1H-indazole” may similarly be investigated for its potential as an FGFR1 inhibitor.

Scientific Research Material

Indazoles are available for purchase as scientific research materials, which suggests their use in various laboratory experiments and studies . “6-Methoxy-1-methyl-1H-indazole” could be used in research settings for the development of new chemical processes or pharmaceuticals.

Safety and Hazards

The safety information for 6-Methoxy-1-methyl-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, biological activities, and other aspects of indazole derivatives . These papers can be referred to for more detailed information.

properties

IUPAC Name

6-methoxy-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJICJVRIGIYQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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